molecular formula C18H17N3O3 B6529327 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide CAS No. 904653-32-3

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No.: B6529327
CAS No.: 904653-32-3
M. Wt: 323.3 g/mol
InChI Key: UDBQKBPJZRNBLO-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide typically involves the following steps:

  • Formation of 5-ethyl-1,3,4-oxadiazole: This can be achieved by cyclization of benzophenone hydrazide followed by nucleophilic alkylation.

  • Coupling with 3-methoxybenzamide: The oxadiazole intermediate is then reacted with 3-methoxybenzamide under suitable conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as an antimicrobial and antiviral agent.

  • Medicine: The compound has been investigated for its anticancer properties.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide can be compared with other similar compounds, such as:

  • N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine: This compound has a similar oxadiazole structure but differs in the substituents and functional groups.

  • 1,2,4-oxadiazoles: These compounds are also known for their biological activities and can be used as anti-infective agents.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which set it apart from other oxadiazoles.

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-16-20-21-18(24-16)12-7-9-14(10-8-12)19-17(22)13-5-4-6-15(11-13)23-2/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBQKBPJZRNBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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